molecular formula C24H21F3N4OS B2482713 (2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1208478-31-2

(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Katalognummer: B2482713
CAS-Nummer: 1208478-31-2
Molekulargewicht: 470.51
InChI-Schlüssel: APOLVEJNAQTBQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure incorporates a benzimidazole moiety, a class of heterocyclic compounds known for its diverse pharmacological profiles. Benzimidazole derivatives are frequently explored for their potential to interact with various enzymatic systems and cellular receptors . The compound's specific structure, which combines a 2-phenylthiazole unit with a trifluoromethyl-substituted benzimidazole linked via a piperidine scaffold, suggests potential for high binding affinity and selectivity. This makes it a valuable chemical tool for researchers investigating new biological targets, particularly in the fields of oncology, neuroscience, and infectious diseases. The presence of the piperidine and benzimidazole groups indicates potential application in central nervous system (CNS) research, as similar structures are often investigated for their activity on neurotransmitter systems and G-protein coupled receptors (GPCRs) . As a research-grade compound, it is intended for use in in vitro binding assays, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to elucidate novel signaling pathways and mechanisms of action. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4OS/c25-24(26,27)23-29-18-8-4-5-9-20(18)31(23)14-16-10-12-30(13-11-16)22(32)19-15-33-21(28-19)17-6-2-1-3-7-17/h1-9,15-16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOLVEJNAQTBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2-phenylthiazol-4-yl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole ring linked to a benzimidazole moiety through a piperidine chain, which is characteristic of many bioactive compounds. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, making it an interesting candidate for drug development.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that modifications in the thiazole structure can enhance cytotoxicity . The SAR analysis revealed that electron-donating groups on the phenyl ring significantly increased activity, highlighting the importance of molecular modifications in enhancing therapeutic efficacy.

Antimicrobial Properties

Thiazole-based compounds have also demonstrated promising antimicrobial activities. A study reported several phenylthiazol derivatives exhibiting antibacterial effects comparable to standard antibiotics like norfloxacin . The presence of electron-releasing groups on the aromatic ring was crucial for enhancing antimicrobial potency.

Inhibition of CDK Enzymes

The compound's potential as a cyclin-dependent kinase (CDK) inhibitor has been explored. Thiazole derivatives have been identified as selective inhibitors of CDK4 and CDK6, which are critical in cell cycle regulation and cancer proliferation . This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapy.

Case Studies

Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of thiazole derivatives, including the target compound. The results demonstrated that these compounds significantly inhibited cell proliferation in human glioblastoma U251 cells, with some derivatives showing enhanced selectivity towards cancerous cells compared to normal cells .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of thiazole derivatives against various bacterial strains. The results indicated that certain compounds exhibited activity against resistant strains, suggesting their potential utility in treating infections caused by multidrug-resistant bacteria .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the significance of substituents on the thiazole and benzimidazole rings. Key findings include:

  • Electron-Donating Groups: Enhancements in cytotoxicity were observed with methoxy and methyl substitutions on the phenyl ring.
  • Piperidine Linker: The piperidine moiety plays a crucial role in maintaining the compound's bioactivity by facilitating interactions with biological targets.
PropertyEffect on Activity
Electron-donating groupsIncrease cytotoxicity
Trifluoromethyl groupEnhance lipophilicity
Piperidine linkerEssential for target interaction

Vergleich Mit ähnlichen Verbindungen

Compound A : {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone ()
  • Key Differences: Replaces the thiazole with a thienopyrazole core. Uses a piperazine ring instead of piperidine. Lacks the trifluoromethyl-benzimidazole substituent.
  • Piperazine’s additional nitrogen could influence solubility and pharmacokinetics .
Compound B : 2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester ()
  • Key Similarities: Contains a trifluoromethyl-substituted benzimidazole. Features a pyridine linker, analogous to the piperidine-methanone bridge in the target compound.
  • Differences :
    • Includes an imidazole-4-carboxylate group absent in the target.
    • Substitution pattern on benzimidazole (5-yloxy vs. 1-ylmethyl in the target).
Compound C : 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
  • Key Contrasts: Chromen-4-one scaffold vs. methanone linker. Thiazole is part of a pyrazolopyrimidine system rather than a standalone aromatic ring.
  • Functional Insights : The dimethylthiazole group in Compound C highlights the role of thiazole in modulating bioactivity, supporting the target’s design rationale .

Structural and Functional Comparison Table

Parameter Target Compound Compound A () Compound B ()
Core Structure 2-Phenylthiazole Thieno[3,2-c]pyrazole Benzoimidazole-pyridine-imidazole
Linker Piperidinylmethanone Piperazine-methanone Pyridyloxy
Substituents CF₃-benzimidazole Fluorophenyl, methylimidazole CF₃-benzimidazole, ethyl carboxylate
Molecular Weight ~500–550 (estimated) 481.5 (reported) 609.5 (reported)
Potential Bioactivity Kinase inhibition, antimicrobial Unknown (structural focus) Kinase inhibition (inferred)

Key Research Findings and Implications

Role of the Trifluoromethyl Group :

  • The -CF₃ group in the target compound and Compound B enhances resistance to oxidative metabolism, a critical feature for oral bioavailability .

Piperidine vs. Piperazine :

  • Piperidine’s reduced polarity compared to piperazine may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Thiazole vs. Thienopyrazole: Thiazole’s nitrogen orientation may favor hydrogen bonding in enzymatic pockets, whereas thienopyrazole’s sulfur could alter electron distribution .

Q & A

Q. Key Challenges :

  • Regioselectivity : Competing reactions at the benzimidazole N1 vs. N3 positions require careful control of reaction stoichiometry and temperature .
  • Purification : Low yields (15–40%) due to byproducts necessitate flash chromatography (hexane:ethyl acetate gradients) or recrystallization .

How is the compound characterized structurally?

Basic Research Question
Core techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT, COSY, and HSQC to resolve overlapping signals from the thiazole, benzimidazole, and piperidine moieties .
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and π-π stacking interactions (e.g., between benzimidazole and phenyl groups) .

Advanced Tip : For ambiguous NOE correlations, use variable-temperature NMR to reduce signal broadening caused by conformational flexibility in the piperidine ring .

How can synthetic yields be optimized for this compound?

Advanced Research Question
Critical Factors :

  • Reagent Ratios : Excess benzimidazole precursor (1.2–1.5 eq) improves coupling efficiency with piperidine intermediates .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while toluene minimizes side reactions during reflux .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings reduce reaction time and improve regioselectivity .

Case Study : A 35% yield increase was achieved by switching from NaH to K₂CO₃ in the benzimidazole-methylation step, reducing base-induced degradation .

What biological activities are associated with structural analogs, and how can they guide SAR studies?

Advanced Research Question
Reported Activities :

  • Anticancer : Benzimidazole analogs inhibit tubulin polymerization (IC₅₀ = 0.8–2.4 µM) by targeting the colchicine binding site .
  • Antimicrobial : Thiazole derivatives show MIC values of 4–16 µg/mL against S. aureus due to membrane disruption .

Q. SAR Insights :

  • Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with target proteins .
  • Piperidine Flexibility : Rigidifying the piperidine ring (e.g., via sp³-hybridized methylene) improves binding affinity to histamine receptors .

Methodology : Perform molecular docking (AutoDock Vina) to map interactions between the trifluoromethyl group and hydrophobic pockets in tubulin .

How can contradictions in spectral data be resolved?

Advanced Research Question
Common Issues :

  • Overlapping NMR Peaks : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and differentiate thiazole C4 from benzimidazole C2 .
  • Mass Spec Fragmentation Ambiguity : Combine CID-MS/MS with isotopic labeling to trace fragmentation pathways of the piperidine-methylene linkage .

Example : A reported doublet at δ 7.45 ppm was initially misassigned to thiazole protons but corrected to benzimidazole H6 via NOESY correlations .

What computational methods are effective for target identification?

Advanced Research Question
Approaches :

Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the benzimidazole ring) using Schrödinger Phase .

MD Simulations : Assess binding stability of the piperidine moiety in solvent (e.g., 100 ns simulations in GROMACS) .

Free Energy Calculations : Calculate ΔG binding using MM-PBSA for analogs with modified trifluoromethyl groups .

Validation : Cross-validate docking poses with crystal structures of tubulin-ligand complexes (PDB: 1SA0) .

How do environmental factors impact stability studies?

Basic Research Question
Key Tests :

  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC. The trifluoromethyl group reduces photosensitivity compared to nitro analogs .
  • Hydrolytic Stability : Assess at pH 2–9; the dioxolane-protected benzimidazole in analogs shows t₁/₂ > 24 hrs at pH 7.4 .

Advanced Method : Use LC-QTOF-MS to identify degradation products (e.g., oxidation of the thiazole sulfur to sulfoxide) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.